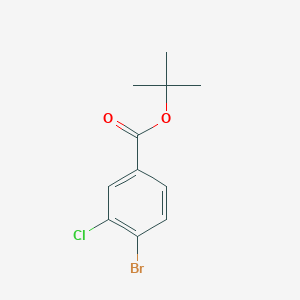

Tert-butyl 4-bromo-3-chlorobenzoate

Description

Significance of Halogenated Aromatic Scaffolds in Organic Chemistry

Halogenated aromatic frameworks are fundamental building blocks in organic synthesis. iloencyclopaedia.org The introduction of halogens such as chlorine, bromine, and fluorine onto a benzene (B151609) ring can significantly alter the electronic properties and reactivity of the molecule. acs.orgnih.gov This modification can influence a compound's biological activity, making halogenated aromatics prevalent in many pharmaceuticals and agrochemicals. acs.orgnih.gov The carbon-halogen bond also serves as a key handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. acs.org

Relevance of tert-Butyl Esters in Protecting Group Strategies and Synthetic Pathways

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. wikipedia.org The tert-butyl ester group is a widely employed protecting group for carboxylic acids. wikipedia.orgthieme-connect.com Its utility stems from its stability under a range of reaction conditions, including exposure to many nucleophiles and basic environments. thieme-connect.comresearchgate.net

The protection of a carboxylic acid as a tert-butyl ester is typically achieved through reaction with isobutylene (B52900) in the presence of a strong acid catalyst or by using tert-butanol (B103910). youtube.com Deprotection, or the removal of the tert-butyl group to regenerate the carboxylic acid, is conveniently accomplished under acidic conditions, often with trifluoroacetic acid. wikipedia.org This strategic use of the tert-butyl ester allows for selective reactions to be carried out on other parts of a molecule without affecting the carboxylic acid moiety. youtube.com

Contextualization of tert-Butyl 4-Bromo-3-chlorobenzoate within Contemporary Organic Synthesis and Chemical Space Exploration

This compound emerges as a valuable intermediate in the exploration of new chemical entities. bldpharm.com The di-halogenated benzene ring provides a platform for introducing further molecular diversity. The bromine and chlorine atoms can be selectively manipulated through various synthetic methodologies, such as Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions, to build more complex structures. acs.org The tert-butyl ester group, while serving as a protecting group, can also be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of other functional groups, including amides, alcohols, and other esters. nih.gov This combination of features makes this compound a useful starting material for generating libraries of novel compounds for screening in drug discovery and materials science research.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound and its parent acid, 4-bromo-3-chlorobenzoic acid.

| Property | Value (this compound) | Value (4-Bromo-3-chlorobenzoic acid) |

| CAS Number | 1494593-59-7 parchem.com | 25118-59-6 sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₂BrClO₂ | C₇H₄BrClO₂ sigmaaldrich.com |

| Molecular Weight | 291.57 g/mol | 235.46 g/mol sigmaaldrich.com |

| Appearance | Not explicitly stated in search results | Solid sigmaaldrich.com |

| Melting Point | Not explicitly stated in search results | 220-224 °C sigmaaldrich.com |

Synthesis and Reactivity

The synthesis of this compound typically involves the esterification of 4-bromo-3-chlorobenzoic acid. A common method for forming tert-butyl esters is the reaction of the corresponding carboxylic acid with tert-butanol in the presence of an acid catalyst. Another approach involves the reaction of the acid chloride (4-bromo-3-chlorobenzoyl chloride) with tert-butanol. prepchem.com

The reactivity of this compound is characterized by the distinct functionalities present in the molecule. The tert-butyl ester can be hydrolyzed back to the carboxylic acid under acidic conditions. wikipedia.org The halogen atoms on the aromatic ring are key sites for a variety of transformations. The bromine atom, being generally more reactive than the chlorine atom in many cross-coupling reactions, can often be selectively functionalized. This differential reactivity allows for a stepwise introduction of different substituents onto the aromatic ring.

For instance, a Suzuki coupling reaction could be performed to replace the bromine atom with a new carbon-carbon bond, followed by a subsequent reaction at the chlorine position. This controlled reactivity is a powerful tool for the systematic construction of complex molecules. The directing effects of the substituents on the benzene ring (the carboxylate group, bromine, and chlorine) will influence the regioselectivity of any further electrophilic aromatic substitution reactions. Halogens are generally ortho-, para-directing, although they are deactivating groups. masterorganicchemistry.com

Research Applications and Findings

While specific research findings on this compound are not extensively detailed in the provided search results, its utility can be inferred from the broader context of halogenated benzoates and their application in the synthesis of biologically active molecules. Halogenated compounds are known to exhibit a range of biological activities, including antifungal and anticancer properties. mdpi.comnih.gov For example, various halogenated chalcones, which can be synthesized from halogenated benzaldehydes (derivable from the corresponding benzoic acids), have shown cytotoxic activity against breast cancer cell lines. nih.gov

The synthesis of libraries of compounds based on the this compound scaffold would be a logical step in the search for new therapeutic agents. By systematically varying the substituents at the bromine and chlorine positions, and by modifying the carboxylic acid group, researchers can generate a diverse set of molecules for biological screening.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-bromo-3-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClO2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDYBNFXXNAWDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 4 Bromo 3 Chlorobenzoate

Reactivity of Aromatic Halogen Substituents in Cross-Coupling

The presence of two different halogen atoms (bromine and chlorine) on the benzene (B151609) ring of tert-butyl 4-bromo-3-chlorobenzoate allows for selective functionalization through cross-coupling reactions. The difference in the carbon-halogen bond strengths (C-Br vs. C-Cl) is a key factor that typically enables chemoselective transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org In the case of dihalogenated substrates like this compound, the higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 4-position.

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is a widely used transformation. researchgate.net For this compound, this reaction can be selectively carried out at the bromine-bearing carbon. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. Mechanistic studies have provided insights into the intricacies of these reactions, including the role of ligands and bases in facilitating the catalytic process. uzh.chnih.gov The choice of palladium catalyst and ligands is crucial for achieving high selectivity and yield. organic-chemistry.org

Similarly, the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl halide, can be selectively performed at the C-Br bond of this compound. This reaction typically employs a palladium catalyst in the presence of a copper co-catalyst.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Selective Position |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 4-position (C-Br) |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 4-position (C-Br) |

Nickel-Catalyzed Transformations of Aryl Halides

Nickel-catalyzed cross-coupling reactions have emerged as a valuable alternative and complement to palladium-catalyzed methods, often providing different reactivity and selectivity profiles. chemrxiv.org Nickel catalysts can be particularly effective for activating the more robust C-Cl bond. While the C-Br bond in this compound would still be expected to react preferentially, the use of specific nickel-based catalytic systems could potentially enable subsequent coupling at the C-Cl position after the initial functionalization at the C-Br site. These reactions are crucial for synthesizing complex molecules from readily available starting materials. chemrxiv.org

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions, such as the Ullmann condensation, represent a classical method for forming carbon-carbon and carbon-heteroatom bonds. While often requiring harsher reaction conditions than palladium- or nickel-catalyzed counterparts, copper-based methods can be effective for specific transformations. In the context of this compound, copper catalysis could be employed for reactions like the coupling with phenols, amines, or thiols. The relative reactivity of the C-Br and C-Cl bonds would still play a role in determining the site of initial reaction.

Reactions of the tert-Butyl Ester Moiety

The tert-butyl ester group in this compound serves as a protecting group for the carboxylic acid functionality. Its steric bulk influences the reactivity of the ester and it can be selectively removed or transformed under specific conditions.

Selective Cleavage and Deprotection Strategies (e.g., Acid-Mediated Hydrolysis)

The tert-butyl ester is known for its stability under basic and nucleophilic conditions but is readily cleaved under acidic conditions. This orthogonality makes it a valuable protecting group in multi-step syntheses. The deprotection typically proceeds via an acid-catalyzed elimination mechanism, generating isobutylene (B52900) and the corresponding carboxylic acid.

Various acidic reagents can be employed for this purpose, ranging from strong acids like trifluoroacetic acid (TFA) to milder Lewis acids. For instance, zinc bromide (ZnBr₂) in dichloromethane (B109758) has been shown to chemoselectively hydrolyze tert-butyl esters in the presence of other acid-labile protecting groups. nih.gov Another effective method involves the use of 4 M hydrogen chloride in anhydrous dioxane, which can selectively deprotect Nα-Boc groups in the presence of tert-butyl esters, highlighting the tunability of deprotection conditions. nih.gov The use of powdered potassium hydroxide (B78521) in tetrahydrofuran (B95107) has also been reported as a safe and efficient alternative for the cleavage of tert-butyl benzoates. organic-chemistry.org

Transformations via Nucleophilic Addition to the Ester Carbonyl (e.g., Grignard Reagents, Lithium Reagents)

While the tert-butyl ester is generally less reactive towards nucleophiles than corresponding methyl or ethyl esters due to steric hindrance, it can undergo reactions with highly reactive organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). chemistrysteps.comwikipedia.org

Reaction with Grignard reagents typically leads to the formation of tertiary alcohols. libretexts.orgmasterorganicchemistry.com The mechanism involves two successive additions of the Grignard reagent to the ester carbonyl. The first addition results in the formation of a ketone intermediate, which is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol after an acidic workup. chemistrysteps.comquora.com

Organolithium reagents, being highly reactive nucleophiles and strong bases, can also react with tert-butyl esters. wikipedia.orgnih.gov However, the high basicity of organolithium reagents can lead to side reactions, such as deprotonation at the alpha-position if applicable, or reaction with the solvent. uniurb.itosi.lv The sterically demanding nature of the tert-butyl group can help to mitigate direct nucleophilic attack on the carbonyl carbon, but under forcing conditions, addition can occur. nih.gov The choice of organolithium reagent and reaction conditions is critical to control the outcome. nih.gov

Transamidation and Transesterification Reactions

The tert-butyl ester group of this compound can be transformed into other functional groups, such as amides and different esters, through transamidation and transesterification reactions, respectively. These reactions are crucial for the derivatization of the carboxyl group and the introduction of new functionalities into the molecule.

Transamidation:

Direct transamidation of esters with amines is a challenging transformation that often requires harsh reaction conditions or the use of catalysts. While specific studies on the transamidation of this compound are not extensively documented, the general principles of transamidation can be applied. The reaction typically proceeds via the initial conversion of the ester to a more reactive intermediate.

One common strategy involves the in-situ formation of an amide from the ester, which can then undergo transamidation. For instance, the use of metal catalysts like those based on iron(III) has been shown to facilitate the transamidation of a wide range of amides with both primary and secondary amines. nih.govorganic-chemistry.org A plausible pathway for the transamidation of this compound would first involve its conversion to the corresponding primary amide, which can then react with a different amine to yield the desired transamidated product.

Metal-free approaches have also been developed, utilizing reagents like trimethylsilyl (B98337) chloride (TMSCl) to activate the amide for nucleophilic attack by an amine. nih.gov Another metal-free method employs tert-butyl nitrite (B80452) to promote the transamidation of secondary amides under mild, room temperature conditions. nih.gov This proceeds through an N-nitrosamide intermediate that is subsequently attacked by the amine. nih.gov

Transesterification:

Transesterification, the conversion of one ester to another, is a fundamental reaction in organic synthesis. For this compound, this process would involve the reaction with an alcohol in the presence of a catalyst to replace the tert-butyl group with a different alkyl or aryl group. The bulky tert-butyl group can be advantageous in this context, as its removal under acidic conditions is often facile due to the formation of the stable tert-butyl cation.

Common catalysts for transesterification include strong acids (like sulfuric acid or p-toluenesulfonic acid), bases (such as sodium alkoxides), and organometallic complexes. The choice of catalyst depends on the specific alcohol and the desired reaction conditions. For a substrate like this compound, an acid-catalyzed process is a likely effective method.

| Reaction Type | Reagents and Conditions | Product(s) | Plausible Mechanism |

| Transamidation | 1. Conversion to primary amide (e.g., via aminolysis) 2. Amine, Catalyst (e.g., Fe(III) salts) | N-substituted-4-bromo-3-chlorobenzamide | Initial formation of the primary amide followed by catalyst-mediated reaction with the incoming amine. |

| Transesterification | Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄) | Alkyl 4-bromo-3-chlorobenzoate | Protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol and elimination of tert-butanol (B103910). |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Halogenated Benzene Ring

The halogenated benzene ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions. The outcome of these reactions, in terms of both reactivity and regioselectivity, is dictated by the electronic effects of the substituents.

Electrophilic Aromatic Substitution (EAS):

The benzene ring in this compound is deactivated towards electrophilic attack due to the electron-withdrawing inductive effects of the chlorine and bromine atoms, as well as the carboxylate group. Halogens are generally considered deactivating yet ortho-, para-directing substituents. The tert-butoxycarbonyl group is also a deactivating, meta-directing group.

In the case of nitration, a common EAS reaction, the directing effects of the substituents would compete. The bromine at C-4 and the chlorine at C-3 are both ortho-, para-directing. The carboxylate group at C-1 is meta-directing. Therefore, the incoming electrophile (e.g., NO₂⁺) would preferentially substitute at the positions least deactivated and sterically accessible. Considering the combined directing effects, the most likely position for electrophilic attack would be at C-6, which is ortho to the chlorine and meta to the bromine and the carboxylate group. Nitration of bromobenzene, for instance, yields a mixture of ortho- and para-nitro-bromobenzene. youtube.com For methyl benzoate (B1203000), nitration occurs primarily at the meta position. youtube.com

Nucleophilic Aromatic Substitution (SNAr):

The presence of two electron-withdrawing halogen atoms makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution, a reaction that is typically challenging for unsubstituted benzene. For SNAr to occur, the ring must be sufficiently electron-poor, and there must be a good leaving group. Both bromine and chlorine are effective leaving groups.

The regioselectivity of SNAr on dihalogenated benzenes is influenced by the relative ability of the halogens to act as leaving groups and the positions of activating groups. In general, the C-F bond is the most difficult to break, while C-I is the easiest. For C-Cl and C-Br, the C-Br bond is generally more labile. Furthermore, the rate of SNAr is enhanced when electron-withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize the intermediate Meisenheimer complex. In this compound, the carboxylate group at C-1 is para to the bromine at C-4, which would activate this position for nucleophilic attack. Therefore, it is expected that a nucleophile would preferentially displace the bromine atom at the C-4 position.

| Reaction Type | Reagents and Conditions | Predicted Major Product | Rationale for Regioselectivity |

| Electrophilic Nitration | HNO₃, H₂SO₄ | tert-Butyl 4-bromo-3-chloro-6-nitrobenzoate | The C-6 position is ortho to the directing chloro group and avoids the deactivating influence of the carboxyl group at the meta position. |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, R₂NH) | tert-Butyl 3-chloro-4-(nucleophile)benzoate | The bromine at C-4 is activated by the para-carboxylate group and is a better leaving group than chlorine. |

Chemoselectivity and Regioselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites in this compound—the C-Br bond, the C-Cl bond, and the tert-butyl ester—allows for a rich and complex reactivity profile. The ability to selectively target one of these sites in the presence of the others is a key challenge and opportunity in the synthetic application of this compound.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. The differential reactivity of the C-Br and C-Cl bonds in this compound offers the potential for chemoselective and regioselective cross-coupling.

In general, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order C-I > C-Br > C-Cl. This trend is based on the bond dissociation energies of the carbon-halogen bonds. Consequently, it is possible to selectively couple a nucleophile at the C-Br position while leaving the C-Cl bond intact by carefully choosing the reaction conditions, including the palladium catalyst, ligands, and temperature. For example, in the Sonogashira coupling of 1-bromo-4-iodobenzene, the reaction occurs selectively at the more reactive C-I bond. wikipedia.org A similar selectivity would be expected for the C-Br versus the C-Cl bond in this compound.

The Suzuki coupling of a related compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, has been shown to proceed with high regioselectivity, with the coupling occurring at the more reactive C-Br bond. nih.gov This provides strong evidence that a similar outcome would be observed with this compound.

| Reaction | Coupling Partner | Catalyst System | Predicted Major Product | Basis for Chemoselectivity |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Base | tert-Butyl 3-chloro-4-arylbenzoate | Higher reactivity of the C-Br bond compared to the C-Cl bond in oxidative addition to Pd(0). |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₄, CuI, Base | tert-Butyl 3-chloro-4-alkynylbenzoate | Higher reactivity of the C-Br bond compared to the C-Cl bond in the catalytic cycle. wikipedia.orgorganic-chemistry.orglibretexts.org |

Applications of Tert Butyl 4 Bromo 3 Chlorobenzoate As a Key Synthetic Intermediate

Role in the Construction of Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)

While direct synthesis of commercial APIs using tert-butyl 4-bromo-3-chlorobenzoate is not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active compounds. Halogenated benzoic acid derivatives are crucial precursors in the synthesis of numerous pharmaceuticals. For instance, structurally related compounds are utilized as intermediates in the development of anticancer agents. A patent describes the preparation of tert-butyl 4-chloromethylbenzoate as an intermediate for antitumor drugs, highlighting the significance of the tert-butyl benzoate (B1203000) moiety in this therapeutic area. google.com

Furthermore, the 4-bromo-3-chloro substitution pattern is a key feature in some classes of bioactive molecules. For example, derivatives of brominated and chlorinated phenyl groups are found in inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which are promising targets for cancer therapy. nih.govnih.gov The synthesis of potent BET inhibitors like I-BET762 involves precursors with related halogenation patterns. nih.gov The reactivity of the bromo and chloro substituents allows for the introduction of various functional groups necessary for binding to the target protein.

The tert-butyl ester group in this compound serves as a valuable protecting group during multi-step syntheses of complex APIs. It is stable to many reaction conditions used to modify the aromatic ring and can be selectively cleaved at a later stage to reveal the free carboxylic acid, a common functional group in many drug molecules.

Table 1: Examples of Structurally Related Pharmaceutical Intermediates

| Intermediate Name | Therapeutic Area of Related Compounds | Reference |

| tert-Butyl 4-chloromethylbenzoate | Anticancer | google.com |

| Precursors to BET bromodomain inhibitors | Anticancer, Anti-inflammatory | nih.govnih.gov |

Utility in the Development of Agrochemical Intermediates and Crop Protection Agents

Patents have been filed for the synthesis of related compounds, such as 4-tert-butylbenzyl bromide, which are described as important intermediates for agrochemicals. google.com The bromo and chloro substituents on the aromatic ring of this compound can be key to the biological activity of a potential agrochemical, influencing its mode of action, environmental persistence, and selectivity. The specific substitution pattern can affect the molecule's ability to bind to target enzymes or receptors in pests or weeds.

The synthesis of agrochemicals often involves multi-step processes where selective functionalization of an aromatic core is required. The differential reactivity of the bromine and chlorine atoms in this compound could be exploited to introduce different substituents in a controlled manner, leading to a diverse range of potential agrochemical candidates.

Table 2: Examples of Structurally Related Agrochemical Intermediates

| Intermediate Name | Application Area | Reference |

| 4-tert-Butylbenzyl bromide | Agrochemicals | google.com |

Application in the Synthesis of Advanced Organic Materials (e.g., Liquid Crystals, Polymers)

The rigid, substituted benzene (B151609) ring of this compound makes it a potential precursor for the synthesis of advanced organic materials. In the field of liquid crystals, molecules with specific shapes and electronic properties are required. Research has shown that bent-core mesogens, often referred to as "banana-shaped" liquid crystals, can be synthesized from central cores containing substituted phenyl rings. For example, a liquid crystal with a 4-bromo-1,3-phenylene core has been synthesized and characterized, demonstrating the utility of brominated phenyl derivatives in this area. While this example does not use the exact 3-chloro substituent, it highlights the potential for halogenated benzoates to serve as building blocks for liquid crystalline materials.

In polymer science, monomers with specific functional groups are used to create polymers with desired properties. The bromo and chloro groups on this compound could be used as handles for polymerization reactions, such as Suzuki or Heck coupling, to form conjugated polymers. These types of polymers are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The tert-butyl ester group could be retained in the final polymer to influence its solubility and processing characteristics, or it could be removed to introduce carboxylic acid functionalities for further modification.

Table 3: Related Building Blocks in Advanced Materials

| Material Type | Related Building Block | Potential Application | Reference |

| Liquid Crystals | 4-Bromo-1,3-phenylene derivatives | Display technologies | Not directly available |

| Conjugated Polymers | Halogenated aromatic monomers | Organic electronics | Not directly available |

Contribution to the Design and Synthesis of Ligands for Catalysis (e.g., Precursors to Phosphine (B1218219) Ligands)

Phosphine ligands are a critical component of many homogeneous catalysts used in organic synthesis, particularly for cross-coupling reactions. The electronic and steric properties of the phosphine ligand can have a profound impact on the catalyst's activity, selectivity, and stability. The synthesis of novel phosphine ligands often involves the functionalization of an aromatic backbone.

While there are no direct reports of this compound being used to synthesize a specific phosphine ligand, its structure suggests it could be a valuable precursor. The bromo and chloro substituents could be replaced by phosphine groups through reactions with phosphinating agents. The tert-butyl benzoate moiety could be used to tune the steric and electronic properties of the resulting ligand. For example, the synthesis of bulky phosphine ligands like tri-tert-butylphosphine (B79228) is well-established and demonstrates the importance of tert-butyl groups in ligand design. google.com A patent for the synthesis of tri-tert-butylphosphine highlights its role in palladium-catalyzed cross-coupling reactions. google.com

The development of new ligands is an active area of research, and building blocks like this compound offer the potential to create novel ligand architectures with unique catalytic properties.

Table 4: Related Concepts in Ligand Synthesis

| Ligand Type | Key Feature of Precursor | Relevance | Reference |

| Bulky Phosphine Ligands | Steric hindrance from tert-butyl groups | Enhanced catalytic activity | google.com |

Exploration as a Scaffold for Library Synthesis and Combinatorial Chemistry

Combinatorial chemistry and diversity-oriented synthesis are powerful tools for the discovery of new molecules with desired properties, such as biological activity or catalytic performance. These approaches rely on the use of versatile scaffolds that can be readily functionalized with a wide range of building blocks to generate large libraries of compounds.

This compound is an attractive scaffold for such applications. The two different halogen atoms provide orthogonal handles for sequential and selective functionalization. For example, the more reactive bromine atom could be selectively modified in a first step, followed by modification of the chlorine atom in a second step. This would allow for the creation of a diverse library of disubstituted benzoic acid derivatives.

The tert-butyl ester can be carried through the synthetic sequence and then cleaved in the final step to generate a library of free carboxylic acids. This approach is particularly useful in drug discovery, as the carboxylic acid group is a common feature in many drugs and can participate in important binding interactions with biological targets. While specific library syntheses using this compound have not been reported, the principles of diversity-oriented synthesis support its potential as a valuable scaffold for generating molecular diversity. frontiersin.org

Advanced Spectroscopic Characterization and Computational Studies

Vibrational Spectroscopy (Infrared and Raman) for Detailed Structural Assignments and Vibrational Mode Analysis

The analysis of the vibrational spectra would be dominated by the contributions from the substituted benzene (B151609) ring and the tert-butyl ester group.

Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic bands. The C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region. researchgate.net The C=C stretching vibrations within the aromatic ring typically produce a series of bands in the 1600-1450 cm⁻¹ range. researchgate.net The substitution pattern on the benzene ring (1,2,4-trisubstitution) influences the C-H out-of-plane bending vibrations, which are expected in the 900-800 cm⁻¹ region and are diagnostic for the substitution pattern. spectroscopyonline.comlibretexts.org

Ester Group Vibrations: The most prominent feature of the ester group is the strong C=O stretching vibration, which for aromatic esters, typically appears in the range of 1730-1715 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester group will produce two bands, an asymmetric stretch (around 1250 cm⁻¹) and a symmetric stretch (around 1100 cm⁻¹).

Halogen Vibrations: The C-Cl stretching vibration is anticipated to be in the 750-580 cm⁻¹ range, while the C-Br stretching vibration is expected at lower wavenumbers, typically between 650-400 cm⁻¹. researchgate.netmdpi.com

Tert-butyl Group Vibrations: The tert-butyl group will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1470 cm⁻¹ and 1370 cm⁻¹ (a distinctive doublet).

A hypothetical table of the most significant vibrational modes for Tert-butyl 4-bromo-3-chlorobenzoate is presented below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique | Expected Intensity |

| Aromatic C-H Stretch | 3100-3000 | IR/Raman | Medium-Weak |

| Aliphatic C-H Stretch (tert-butyl) | 2980-2870 | IR/Raman | Medium-Strong |

| C=O Stretch (Ester) | ~1720 | IR | Strong |

| Aromatic C=C Stretch | 1600-1450 | IR/Raman | Medium-Variable |

| CH₃ Bending (tert-butyl) | ~1470, ~1370 | IR | Medium |

| Asymmetric C-O-C Stretch (Ester) | ~1250 | IR | Strong |

| C-H Out-of-Plane Bending | 900-800 | IR | Strong |

| C-Cl Stretch | 750-580 | IR/Raman | Medium-Strong |

| C-Br Stretch | 650-400 | IR/Raman | Medium-Strong |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Connectivity, Conformation, and Dynamic Processes

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the tert-butyl protons. wisc.edu

Aromatic Region (δ 7.5-8.0 ppm): The three protons on the benzene ring form an ABC spin system due to their different chemical environments, resulting in a complex splitting pattern.

The proton at C5 (between the bromo and chloro substituents) would likely appear as a doublet.

The proton at C2 (adjacent to the ester group) would be expected to be the most downfield, appearing as a doublet.

The proton at C6 (adjacent to the bromine) would likely appear as a doublet of doublets. The exact chemical shifts are influenced by the electron-withdrawing effects of the halogens and the ester group. wisc.edu

Aliphatic Region (δ ~1.6 ppm): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic signal for this group. rsc.orgchemicalbook.com

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom. acs.orglibretexts.orglibretexts.orgfiveable.me

Aromatic Region (δ 125-140 ppm): Due to the lack of symmetry, six distinct signals are expected for the six carbons of the benzene ring. The carbons attached to the halogens (C3 and C4) will be significantly influenced by their electronegativity. The carbon attached to the ester group (C1) will also have a characteristic chemical shift.

Carbonyl Carbon (δ ~164 ppm): The carbonyl carbon of the ester group is expected to appear in the downfield region, typical for ester carbonyls. rsc.org

Aliphatic Carbons (δ ~82 ppm and ~28 ppm): The quaternary carbon of the tert-butyl group (O-C(CH₃)₃) is expected around 82 ppm, and the three equivalent methyl carbons will produce a single strong signal around 28 ppm. rsc.org

A predicted summary of NMR data is provided in the table below, based on analysis of similar compounds. rsc.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | ~7.9 (d) | - |

| H5 | ~7.8 (d) | - |

| H6 | ~7.6 (dd) | - |

| C(CH₃)₃ | 1.59 (s) | ~28.1 |

| C1 | - | ~132 |

| C2 | - | ~131 |

| C3 | - | ~134 (C-Cl) |

| C4 | - | ~128 (C-Br) |

| C5 | - | ~133 |

| C6 | - | ~130 |

| C=O | - | ~164 |

| O-C(CH₃)₃ | - | ~82 |

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight of this compound and for elucidating its fragmentation pathways, which aids in structural confirmation. miamioh.eduwikipedia.orglibretexts.orgwikipedia.orgmetwarebio.com

The molecular formula C₁₁H₁₂BrClO₂ gives a monoisotopic mass of approximately 290.97 g/mol . A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This will result in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4).

Under electron ionization (EI), the molecule is expected to undergo several characteristic fragmentation reactions: libretexts.orgnih.gov

Loss of a tert-butyl radical: A primary fragmentation pathway is the cleavage of the bond between the oxygen and the tert-butyl group, leading to the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da). This would generate a prominent cation at [M-57]⁺.

Loss of isobutylene (B52900): A rearrangement reaction can lead to the loss of a neutral isobutylene molecule (C₄H₈, 56 Da), resulting in a fragment ion at [M-56]⁺.

Subsequent Fragmentations: The [M-57]⁺ ion can further fragment by losing carbon monoxide (CO, 28 Da) to form a bromochlorophenyl cation. Loss of the halogen atoms (Br• or Cl•) from the molecular ion or major fragments is also expected.

The predicted major fragments are listed in the table below.

| m/z (for ⁷⁹Br, ³⁵Cl) | Proposed Fragment |

| 290 | [M]⁺ (Molecular Ion) |

| 233 | [M - C₄H₉]⁺ |

| 234 | [M - C₄H₈]⁺ |

| 205 | [M - C₄H₉ - CO]⁺ |

| 211 | [M - Br]⁺ |

| 255 | [M - Cl]⁺ |

X-ray Crystallography for Definitive Solid-State Structural Determination (if crystalline)

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure. This technique would precisely determine bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the connectivity and conformation of the molecule in the solid state. nih.gov

The analysis would reveal the planarity of the benzene ring and the orientation of the tert-butyl ester group relative to the ring. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing. nih.govresearchgate.netiucr.orgresearchgate.net In halogenated organic compounds, interactions such as halogen bonding (C-Br···O, C-Cl···O) and π-π stacking of the aromatic rings are common and play a significant role in the formation of the crystal lattice. mdpi.com The presence of both a bromo and a chloro substituent, along with the ester group, provides multiple sites for such non-covalent interactions, which would be fully characterized by a crystallographic study.

Density Functional Theory (DFT) Calculations for Molecular Insights

Density Functional Theory (DFT) serves as a powerful computational tool to complement experimental data and to provide insights into the molecular properties of this compound at a quantum-mechanical level. researchgate.netnih.govnih.govresearchgate.net

Optimization of Molecular Geometry and Conformational Analysis

DFT calculations, for instance using the B3LYP functional with a basis set such as 6-311++G(d,p), can be employed to find the lowest energy conformation of the molecule. nih.gov The geometry optimization would provide theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data if available (e.g., from X-ray crystallography). The calculations would likely confirm the near-planar geometry of the benzene ring and predict the most stable rotational conformation of the tert-butyl ester group relative to the plane of the ring.

Prediction of Electronic Properties and Molecular Orbitals (HOMO-LUMO Gap Analysis)

DFT is also used to explore the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. researchgate.netnih.govbohrium.comresearchgate.netfrontiersin.org

HOMO: This orbital is typically associated with the electron-donating ability of a molecule. In this compound, the HOMO is expected to have significant contributions from the π-system of the electron-rich aromatic ring and the lone pairs of the halogen and oxygen atoms.

LUMO: This orbital relates to the electron-accepting ability. The LUMO is likely to be centered on the π* anti-bonding orbitals of the benzene ring and the carbonyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. researchgate.netnih.gov A smaller gap generally implies higher reactivity. The presence of the electron-withdrawing halogen and ester groups is expected to lower the energy of the LUMO, potentially resulting in a moderate HOMO-LUMO gap. This analysis provides a theoretical basis for understanding the molecule's reactivity in potential chemical transformations.

Simulation of Spectroscopic Data (IR, Raman, NMR Chemical Shifts)

Computational chemistry provides powerful tools to predict and understand the spectroscopic properties of molecules. For this compound, these simulations would offer valuable insights into its structural and electronic characteristics, complementing experimental data.

Methodology

The primary method for simulating spectroscopic data is Density Functional Theory (DFT). A common approach would involve:

Geometry Optimization: The first step is to determine the lowest energy (most stable) three-dimensional structure of the molecule. This is typically achieved using a functional like B3LYP with a suitable basis set, for instance, 6-31G*.

Frequency Calculations: Once the geometry is optimized, frequency calculations are performed at the same level of theory. These calculations predict the vibrational modes of the molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra.

NMR Shielding Calculations: To simulate the Nuclear Magnetic Resonance (NMR) spectrum, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework. This method calculates the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), which can then be converted to chemical shifts.

Simulated Spectroscopic Data Tables

The following tables are illustrative examples of the type of data that would be generated from such computational simulations for this compound.

Table 1: Simulated Vibrational Frequencies (IR and Raman)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity | Assignment |

| 1 | ~3100 | Medium | Low | Aromatic C-H Stretch |

| 2 | ~2980 | Strong | Medium | Aliphatic C-H Stretch (tert-butyl) |

| 3 | ~1720 | Very Strong | Medium | C=O Stretch (Ester) |

| 4 | ~1580 | Medium | Strong | Aromatic C=C Stretch |

| 5 | ~1250 | Strong | Low | C-O Stretch (Ester) |

| 6 | ~1100 | Medium | Medium | C-Cl Stretch |

| 7 | ~700 | Strong | Medium | C-Br Stretch |

Table 2: Simulated ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(O)OC (CH₃)₃ | N/A | ~82 |

| C(O)OC(C H₃)₃ | ~1.6 | ~28 |

| Aromatic H (position 2) | ~8.1 | N/A |

| Aromatic H (position 5) | ~7.8 | N/A |

| Aromatic H (position 6) | ~7.9 | N/A |

| Aromatic C (C-1, attached to C=O) | N/A | ~130 |

| Aromatic C (C-2) | N/A | ~133 |

| Aromatic C (C-3, attached to Cl) | N/A | ~132 |

| Aromatic C (C-4, attached to Br) | N/A | ~125 |

| Aromatic C (C-5) | N/A | ~131 |

| Aromatic C (C-6) | N/A | ~129 |

| C =O | N/A | ~164 |

Note: The chemical shifts are referenced against a standard (e.g., Tetramethylsilane - TMS). The exact values would depend on the level of theory and solvent model used in the calculation.

Investigation of Reaction Mechanisms and Transition States via Computational Pathways

Computational methods are instrumental in elucidating the step-by-step pathways of chemical reactions, including the identification of high-energy transition states. For this compound, this could involve studying reactions such as hydrolysis, nucleophilic substitution, or metal-catalyzed cross-coupling.

Methodology

Investigating a reaction mechanism computationally typically involves the following steps:

Identification of Reactants, Products, and Intermediates: The starting materials and final products of the proposed reaction are identified, along with any potential intermediate species.

Locating Transition States: A key challenge is to find the geometry of the transition state connecting the reactants (or intermediates) and products. Methods like the Nudged Elastic Band (NEB) or Synchronous Transit-Guided Quasi-Newton (STQN) are used to find a saddle point on the potential energy surface, which corresponds to the transition state. ims.ac.jp

Frequency Analysis of the Transition State: A true transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum. This imaginary frequency corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

Calculation of Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), which is a crucial parameter for determining the reaction rate. DFT calculations at a functional level like M06-2X can provide reliable energetics for these processes. researchgate.netresearchgate.net

Example: Hypothetical Hydrolysis Reaction

Let's consider the acid-catalyzed hydrolysis of this compound to 4-bromo-3-chlorobenzoic acid and tert-butanol (B103910). A computational study would model the key steps, such as the initial protonation of the carbonyl oxygen, the nucleophilic attack of a water molecule, and the subsequent proton transfers and elimination of the tert-butyl carbocation.

Table 3: Hypothetical Energy Profile for Acid-Catalyzed Hydrolysis

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | This compound + H₃O⁺ | 0.0 |

| TS1 | Transition state for protonation of carbonyl oxygen | +5.2 |

| Intermediate 1 | Protonated ester | -2.1 |

| TS2 | Transition state for nucleophilic attack by water | +15.8 |

| Intermediate 2 | Tetrahedral intermediate | +10.3 |

| TS3 | Transition state for proton transfer | +12.5 |

| Intermediate 3 | Protonated tetrahedral intermediate | +8.7 |

| TS4 | Transition state for C-O bond cleavage | +20.1 |

| Products | 4-bromo-3-chlorobenzoic acid + (CH₃)₃C⁺ + H₂O | +3.5 |

Note: These energy values are purely illustrative and represent the type of data that would be generated. The rate-determining step in this hypothetical profile would be the C-O bond cleavage, with the highest activation barrier.

By employing these advanced computational techniques, a detailed and scientifically accurate understanding of the spectroscopic properties and reactive behavior of this compound can be achieved.

Future Research Directions and Potential Innovations

Development of More Sustainable and Green Synthetic Routes (e.g., Flow Chemistry)

The synthesis of Tert-butyl 4-bromo-3-chlorobenzoate and its derivatives traditionally relies on batch processing. However, there is a significant opportunity to develop more sustainable and environmentally friendly synthetic routes by adopting green chemistry principles, such as the use of flow chemistry. vapourtec.comresearchgate.netrsc.org

Flow chemistry, where reactions are run in a continuously flowing stream, offers numerous advantages over traditional batch methods. wikipedia.org These benefits include superior heat and mass transfer, enhanced safety especially when dealing with hazardous reagents, improved reaction efficiency and selectivity, and better scalability. rsc.orgnjbio.com For the synthesis of aromatic compounds, flow chemistry allows for precise control over reaction conditions, which is crucial for managing exothermic reactions like nitration and halogenation. vapourtec.comrsc.org

Key advantages of applying flow chemistry to the synthesis of this compound:

Enhanced Safety: Better control over temperature and mixing, crucial for potentially hazardous halogenation or nitration steps. rsc.org

Improved Yield and Purity: Precise control of residence time and stoichiometry can minimize the formation of byproducts. njbio.com

Scalability: Seamless transition from laboratory-scale synthesis to pilot or industrial-scale production. rsc.org

Automation: Potential for high-throughput synthesis of derivatives for screening purposes. vapourtec.com

Exploration of Novel Catalytic Transformations for Functionalization

The bromine and chlorine substituents on the aromatic ring of this compound are ideal handles for further functionalization through various catalytic cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective transformations.

Future research will likely focus on employing novel catalytic systems to expand the range of accessible derivatives. This includes advancements in palladium, copper, and nickel catalysis for reactions such as:

Suzuki Coupling: To form new carbon-carbon bonds by reacting with boronic acids.

Sonogashira Coupling: To introduce alkyne moieties.

Buchwald-Hartwig Amination: For the synthesis of aniline (B41778) derivatives.

Heck Reaction: To append alkene groups.

Recent developments in dual photoredox and cobalt catalysis have enabled remote hydrofunctionalization of alkenes, a strategy that could be adapted for derivatives of this compound. acs.org Furthermore, the development of catalysts for the selective activation of the C-Cl bond in the presence of the C-Br bond, or vice-versa, would provide a powerful tool for the stepwise elaboration of the molecular scaffold. This selective functionalization is a key area for future exploration, allowing for the creation of highly complex and diverse molecular architectures from a single starting material.

Design and Synthesis of Advanced Derivatives with Tailored Reactivity Profiles

The core structure of this compound serves as a scaffold for the design and synthesis of advanced derivatives with specific, tailored properties. fishersci.comontosight.ai By strategically replacing the halogen atoms or modifying the ester group, new compounds with unique electronic and steric profiles can be generated. nih.govpreprints.orgslideshare.net

For example, replacing the bromine or chlorine with electron-donating or electron-withdrawing groups can fine-tune the reactivity of the aromatic ring and the properties of the final molecule. acs.org The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of other functional groups, such as amides, acyl chlorides, or other esters. echemi.com

The synthesis of these advanced derivatives could lead to the development of new:

Pharmaceutical Intermediates: The halogenated benzoic acid motif is common in many biologically active molecules. echemi.compreprints.org

Agrochemicals: As precursors to new pesticides and herbicides. ontosight.ai

Materials Science Components: For the creation of novel polymers, liquid crystals, or organic electronics.

The table below illustrates potential derivatives and their synthetic pathways starting from this compound.

| Derivative Class | Synthetic Transformation | Potential Application Area |

| Bi-aryl compounds | Suzuki Coupling | Medicinal Chemistry, Materials Science |

| Anilines | Buchwald-Hartwig Amination | Pharmaceuticals, Dyes |

| Alkynylbenzoates | Sonogashira Coupling | Organic Electronics, Probe Synthesis |

| Amides | Hydrolysis and Amide Coupling | Medicinal Chemistry, Polymers |

Expanded Applications in Emerging Fields of Chemical Research

The unique properties of this compound and its derivatives make them promising candidates for application in cutting-edge areas of chemical research.

Supramolecular Chemistry: Halogen atoms, particularly bromine and iodine, can participate in a highly directional, non-covalent interaction known as halogen bonding. nih.govbohrium.com This interaction is analogous to the more familiar hydrogen bond and is becoming a powerful tool in crystal engineering and the design of supramolecular assemblies. bohrium.commdpi.com The presence of both bromine and chlorine on the benzene (B151609) ring of this compound offers the potential for creating complex, ordered supramolecular structures through selective halogen bonding. mdpi.comacs.org Research in this area could lead to the development of novel functional materials, such as sensors, porous solids, and liquid crystals, where the precise arrangement of molecules dictates the material's properties. nih.govscience.gov

Bio-conjugation: Bio-conjugation is the process of linking a molecule to a biomolecule, such as a protein or antibody, to create a new hybrid entity with combined properties. nih.govescholarship.org Benzoic acid derivatives can be used in bio-conjugation strategies. reactome.org After deprotection of the tert-butyl ester to the carboxylic acid, the resulting molecule can be activated and coupled to amino groups on proteins. reactome.orgreactome.org The halogen atoms could serve as sites for further modification, for example, by introducing reporter tags or other functional moieties. This could enable the development of new diagnostic tools, targeted drug delivery systems, and probes for studying biological processes. nih.govescholarship.org The field of bio-conjugation is rapidly expanding, and versatile building blocks like this compound are valuable for creating sophisticated bioconjugates. youtube.com

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-bromo-3-chlorobenzoate, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of benzoic acid derivatives. A common approach includes:

Protection of the carboxylic acid group : Use tert-butanol under acidic conditions (e.g., H₂SO₄) to form the tert-butyl ester .

Halogenation : Electrophilic substitution with bromine (Br₂) or N-bromosuccinimide (NBS) at the para position, followed by chlorination using Cl₂ or SO₂Cl₂ at the meta position .

Q. How can this compound be characterized to confirm its structure?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) for tert-butyl protons (δ ~1.3 ppm) and aromatic protons (δ 7.5–8.0 ppm). ¹³C NMR to confirm ester carbonyl (δ ~165 ppm) and halogenated carbons .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ and isotopic pattern matching Br/Cl .

- IR Spectroscopy : C=O stretch (~1720 cm⁻¹) and C-Br/C-Cl stretches (500–800 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis. Avoid contact with oxidizing agents (e.g., peroxides) .

- Handling : Use explosion-proof equipment in fume hoods. Ground metal containers to prevent static discharge .

- Waste Disposal : Neutralize with aqueous NaOH (pH >10) to hydrolyze the ester, followed by halogen scavenging (activated carbon) .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound under electrophilic vs. radical halogenation?

- Methodological Answer :

- Electrophilic Halogenation : Requires Lewis acids (e.g., FeCl₃) to polarize Br₂/Cl₂, favoring para substitution due to steric and electronic effects of the tert-butyl group .

- Radical Pathways : Use UV light or AIBN to generate bromine/chlorine radicals. This method may lead to regioselectivity shifts; monitor with DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to predict intermediates .

Q. What experimental design strategies optimize yield in multi-step syntheses involving this compound?

- Methodological Answer : Apply Design of Experiments (DoE) :

- Variables : Temperature (40–100°C), catalyst loading (Mo(CO)₆, 0.1–1 mol%), and solvent polarity (dichloroethane vs. THF) .

- Response Surface Methodology (RSM) : Optimize for maximum conversion (>90%) and minimal byproducts (e.g., dihalogenated isomers). Use ANOVA to identify significant factors .

Q. How can contradictory data on the stability of this compound isomers be resolved?

- Methodological Answer :

- Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., –60°C to 25°C) to detect axial/equatorial isomerization of the tert-butyl group .

- X-ray Crystallography : Resolve crystal structures to confirm dominant conformers. Compare with DFT-predicted geometries (explicit solvent models required) .

Q. What are the degradation pathways of this compound under acidic vs. basic conditions?

- Methodological Answer :

- Acidic Hydrolysis : Ester cleavage to 4-bromo-3-chlorobenzoic acid (monitor via TLC, Rf ~0.5 in 1:1 hexane/EtOAc) .

- Basic Conditions : SN2 displacement of bromine by OH⁻, forming tert-butyl 3-chloro-4-hydroxybenzoate. Confirm via LC-MS (negative ion mode) .

Q. How do substituent effects (Br vs. Cl) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Br undergoes Pd-catalyzed coupling with arylboronic acids (e.g., 90% yield with Pd(PPh₃)₄, K₂CO₃, DMF). Cl remains inert under these conditions .

- Ullmann Coupling : Activate Cl via CuI/1,10-phenanthroline at 120°C. Monitor regioselectivity with GC-MS .

Q. What alternative methodologies exist for introducing the tert-butyl ester group without acidic conditions?

- Methodological Answer :

Q. How can computational modeling predict solvent effects on the conformational stability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.